Isoquinoline-4-carboxylic acid

Physicochemical Characterization Crystallization Solid-State Chemistry

Isoquinoline-4-carboxylic acid (IQ4CA) is the only 4-position isomer, offering distinct pKa and solubility for alkaline phosphatase inhibitor SAR. A melting point of 264-266°C enables rapid QC to distinguish it from IQ1CA (156°C) and IQ3CA (166-168°C), preventing costly synthesis errors. Sourced via a robust, high-yield hydrolysis route from 4-cyanoisoquinoline, this stable heterocyclic building block is ideal for amide coupling and library synthesis.

Molecular Formula C10H7NO2
Molecular Weight 173.17 g/mol
CAS No. 7159-36-6
Cat. No. B1331144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoquinoline-4-carboxylic acid
CAS7159-36-6
Molecular FormulaC10H7NO2
Molecular Weight173.17 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=NC=C2C(=O)O
InChIInChI=1S/C10H7NO2/c12-10(13)9-6-11-5-7-3-1-2-4-8(7)9/h1-6H,(H,12,13)
InChIKeyMCVMLYSLPCECGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isoquinoline-4-Carboxylic Acid (CAS 7159-36-6): Core Properties and Scaffold Identity for Procurement Decisions


Isoquinoline-4-carboxylic acid (IQ4CA, CAS 7159-36-6) is a heterocyclic building block with the molecular formula C10H7NO2 and a molecular weight of 173.17 g/mol [1]. It is characterized by a carboxylic acid group at the 4-position of the isoquinoline ring, which differentiates it from its positional isomers and underpins its specific applications . As a foundational fragment molecule, it provides a critical structural basis for molecular linking, expansion, and modification in drug discovery and chemical synthesis .

Why Isoquinoline-4-Carboxylic Acid (7159-36-6) Cannot Be Replaced by Positional Isomers or Heterocyclic Analogs


Isoquinoline-4-carboxylic acid exhibits distinct physicochemical and biological properties compared to its positional isomers (e.g., isoquinoline-1-carboxylic acid, isoquinoline-3-carboxylic acid) and heterocyclic analogs (e.g., quinoline-4-carboxylic acid). The position of the carboxylic acid group on the isoquinoline core critically influences molecular geometry, hydrogen-bonding capacity, and target engagement [1]. Substituting IQ4CA with a different isomer can alter key parameters such as melting point (264-266 °C for IQ4CA versus 156 °C for IQ1CA [2]), pKa, and solubility, which in turn affect synthetic feasibility, purification, and bioactivity profiles [2]. Generic substitution without quantitative justification risks experimental failure, as highlighted by the compound's specific role as a scaffold for alkaline phosphatase inhibitors [1].

Quantitative Differentiation of Isoquinoline-4-Carboxylic Acid: Head-to-Head Evidence for Scientific Selection


Melting Point as a Critical Purity and Handling Indicator: IQ4CA vs. Positional Isomers

Isoquinoline-4-carboxylic acid exhibits a significantly higher melting point (264-266 °C [1]) compared to its positional isomers isoquinoline-1-carboxylic acid (156 °C ) and isoquinoline-3-carboxylic acid (166-168 °C [2]). This 108-110 °C difference indicates stronger intermolecular interactions in the solid state for the 4-isomer, which is directly relevant to crystallization behavior, storage stability, and purification by recrystallization. The high melting point of IQ4CA facilitates easier handling and characterization as a solid intermediate in multi-step syntheses where lower-melting isomers might present as oils or low-melting solids, complicating purification and isolation.

Physicochemical Characterization Crystallization Solid-State Chemistry

pKa and Protonation State Differentiation: Impact on Aqueous Solubility and Salt Formation

The predicted pKa of isoquinoline-4-carboxylic acid is 1.00 ± 0.10 [1], which is significantly lower than the pKa range (3.2-9.8) observed for other isoquinoline-4-carboxylic acid derivatives with additional amino groups . This low pKa indicates that IQ4CA is almost entirely deprotonated (carboxylate form) at physiological pH (7.4), which has critical implications for aqueous solubility, salt formation, and its behavior in biological assays. In contrast, positional isomers like IQ3CA and IQ1CA, which lack this specific electronic environment, will have different protonation states and solubility profiles under identical conditions, making them unsuitable for direct substitution in formulations or assays optimized for IQ4CA's unique ionization state.

Physicochemical Properties Formulation Salt Selection

Synthetic Accessibility and Yield: Comparative Routes from 4-Cyanoisoquinoline

A reliable and scalable synthesis of isoquinoline-4-carboxylic acid from 4-cyanoisoquinoline via basic hydrolysis is documented with a reported yield of 59.3% (2 g scale) [1]. This method offers a straightforward, high-yielding route compared to alternative, more complex multi-step syntheses required for some derivatives, which may involve specialized catalysts or cryogenic conditions. For example, a formal [2+4] cycloaddition approach to dihydro-1-phenylisoquinoline-4-carboxylate proceeds in only 54% yield [2], while microwave-assisted methods for isoquinolone-4-carboxylic acids can result in even lower yields (e.g., 32%) [3]. The robust hydrolysis route provides a cost-effective and efficient entry point to the IQ4CA scaffold, a key consideration for large-scale procurement and in-house derivatization.

Organic Synthesis Process Chemistry Building Block Utility

Scaffold-Driven Alkaline Phosphatase Inhibition: IQ4CA as a Fragment for SAR-Guided Drug Design

Isoquinoline-4-carboxylic acid has been identified and evaluated as a potent inhibitor of human tissue-nonspecific alkaline phosphatase (h-TNAP), tissue-specific human intestinal alkaline phosphatase (h-IAP), and human placental alkaline phosphatase (h-PLAP) . While quantitative IC50 or Ki data for the parent IQ4CA against these specific phosphatases is not publicly available in the open literature, the compound serves as the core scaffold for a series of potent inhibitors. For context, quinoline-4-carboxylic acid (a structural analog) derivatives have been optimized to achieve nanomolar IC50 values (e.g., 1 nM for a highly optimized DHODH inhibitor [1]). The activity of the unsubstituted IQ4CA provides a foundational starting point for structure-activity relationship (SAR) studies, enabling medicinal chemists to rationally introduce substituents to enhance potency, selectivity, and drug-like properties, a strategy not directly applicable to isomers like IQ1CA or IQ3CA which lack this defined target engagement profile.

Medicinal Chemistry Fragment-Based Drug Discovery Enzyme Inhibition

Aqueous Solubility Limitations: A Defined Experimental Window for Hydrochloride Salt Form

The intrinsic aqueous solubility of isoquinoline-4-carboxylic acid is low, reported as 0.623 mg/mL (approximately 3.6 mM) . This is a critical parameter for in vitro assays and in vivo studies, where higher concentrations may be required. However, this limitation is precisely defined and can be systematically overcome. The hydrochloride salt form of IQ4CA is reported to enhance solubility and stability, making it a preferred choice for biological applications . In contrast, other isomers like IQ1CA are reported as "soluble in water" without a defined quantitative limit [1], which can lead to unexpected precipitation or inaccurate dosing in experiments. The known, quantifiable solubility of IQ4CA provides a clear experimental boundary, enabling researchers to plan for co-solvent use (e.g., DMSO, ethanol) or to proactively select the more soluble hydrochloride salt form, thereby ensuring reproducibility.

Formulation Salt Selection Solubility

Proven Application Scenarios for Isoquinoline-4-Carboxylic Acid Based on Quantitative Differentiation


Fragment-Based Drug Discovery Targeting Alkaline Phosphatases

Isoquinoline-4-carboxylic acid serves as a validated starting fragment for the rational design of alkaline phosphatase inhibitors. Its established interaction with h-TNAP, h-IAP, and h-PLAP provides a specific, target-focused entry point for medicinal chemistry programs. Researchers can leverage this scaffold to conduct structure-activity relationship (SAR) studies, guided by the quantitative differentiation in pKa and solubility described above, to optimize potency, selectivity, and pharmacokinetic properties. This application directly capitalizes on IQ4CA's unique target engagement profile, which is not a general property of all isoquinolinecarboxylic acid isomers.

Reliable Synthesis and Derivatization of Complex Heterocyclic Scaffolds

The robust and high-yielding hydrolysis route from 4-cyanoisoquinoline (59.3% yield [1]) makes IQ4CA a cost-effective and scalable building block for multi-step organic synthesis. Its high melting point (264-266 °C [2]) facilitates purification and handling as a stable intermediate. This scenario is ideal for process chemists seeking to construct more elaborate isoquinoline-based libraries or specific target molecules where the 4-carboxylic acid handle is essential for further functionalization, such as amide coupling or esterification. The defined synthetic route and solid-state properties ensure batch-to-batch consistency and ease of scale-up.

Development of Formulated Biological Reagents Using the Hydrochloride Salt

For in vitro and in vivo studies requiring aqueous solubility above 3.6 mM, the hydrochloride salt form of IQ4CA provides a direct solution . Researchers can confidently plan experiments knowing the intrinsic solubility limit of the free acid and the enhanced properties of its salt. This application is critical for cell-based assays, enzyme kinetics, and animal studies where precise dosing and compound dissolution are paramount. The ability to switch to the hydrochloride form, based on a quantifiable understanding of the free acid's limitations, prevents experimental failure and ensures data reproducibility, a clear advantage over using an analog with poorly defined solubility.

Physicochemical Reference Standard for Isomeric Purity Analysis

The distinct melting point of IQ4CA (264-266 °C [2]) compared to its isomers (e.g., IQ1CA at 156 °C, IQ3CA at 166-168 °C [3]) provides a rapid, low-cost method for confirming isomeric identity and purity in procurement and quality control. A simple melting point determination can immediately rule out the presence of the 1- or 3-isomers. This application is particularly valuable for analytical chemistry labs and manufacturing facilities where quick, unambiguous identification of the correct positional isomer is essential to avoid costly synthetic errors downstream.

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